molecular formula C12H15NO2 B2558876 3-Hydroxy-3-phenylazepan-2-one CAS No. 51129-01-2

3-Hydroxy-3-phenylazepan-2-one

Cat. No.: B2558876
CAS No.: 51129-01-2
M. Wt: 205.257
InChI Key: OCIAAOQWPUUHNB-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylazepan-2-one is an organic compound that belongs to the class of azepanones It is characterized by a seven-membered ring containing a nitrogen atom and a hydroxyl group attached to the third carbon atom, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropanoic acid with ammonia or an amine, followed by cyclization under acidic or basic conditions. Another approach involves the use of Grignard reagents to introduce the phenyl group, followed by cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield various alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-phenylazepan-2-one or 3-phenylazepanoic acid.

    Reduction: Formation of 3-hydroxy-3-phenylazepane or 3-amino-3-phenylazepan-2-one.

    Substitution: Formation of various substituted azepanones depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-3-phenylazepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    3-Hydroxy-3-phenylbutan-2-one: Similar in structure but with a different ring size and functional groups.

    3-Phenylazepan-2-one: Lacks the hydroxyl group, leading to different chemical and biological properties.

    3-Hydroxy-2-oxindole: Contains a different ring system but shares the hydroxyl group at a similar position.

Uniqueness: 3-Hydroxy-3-phenylazepan-2-one is unique due to its seven-membered ring structure combined with both a hydroxyl and phenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-hydroxy-3-phenylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-12(15,8-4-5-9-13-11)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIAAOQWPUUHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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